molecular formula C23H25N3O3S B11594520 4-[4-(benzyloxy)phenyl]-1-(butan-2-yl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

4-[4-(benzyloxy)phenyl]-1-(butan-2-yl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

Cat. No.: B11594520
M. Wt: 423.5 g/mol
InChI Key: NURNGRBKIZFTRI-UHFFFAOYSA-N
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Description

4-[4-(BENZYLOXY)PHENYL]-1-(BUTAN-2-YL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(BENZYLOXY)PHENYL]-1-(BUTAN-2-YL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrazolo[3,4-e][1,4]thiazepine core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the benzyloxy group: This step involves the reaction of a phenyl derivative with benzyl alcohol under specific conditions.

    Butan-2-yl substitution:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:

    Selection of catalysts: Catalysts can be used to enhance the reaction rates and selectivity.

    Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield.

    Purification techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(BENZYLOXY)PHENYL]-1-(BUTAN-2-YL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used for oxidation reactions.

    Reducing agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.

    Substitution reagents: Halogenating agents such as bromine (Br2) and chlorine (Cl2) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

4-[4-(BENZYLOXY)PHENYL]-1-(BUTAN-2-YL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(BENZYLOXY)PHENYL]-1-(BUTAN-2-YL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces.

    Affecting signaling pathways: Influencing intracellular signaling pathways that regulate cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

    4-(BENZYLOXY)PHENYL derivatives: Compounds with similar benzyloxyphenyl groups.

    PYRAZOLO[3,4-E][1,4]THIAZEPIN derivatives: Compounds with similar pyrazolo[3,4-e][1,4]thiazepin cores.

Uniqueness

4-[4-(BENZYLOXY)PHENYL]-1-(BUTAN-2-YL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C23H25N3O3S

Molecular Weight

423.5 g/mol

IUPAC Name

1-butan-2-yl-4-(4-phenylmethoxyphenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione

InChI

InChI=1S/C23H25N3O3S/c1-3-15(2)26-22-20(23(28)25-26)21(30-14-19(27)24-22)17-9-11-18(12-10-17)29-13-16-7-5-4-6-8-16/h4-12,15,21H,3,13-14H2,1-2H3,(H,24,27)(H,25,28)

InChI Key

NURNGRBKIZFTRI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C2=C(C(SCC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)N1

Origin of Product

United States

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